2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol
Overview
Description
2-Amino-3-((tert-butyldiphenylsilyl)oxy)-2-methylpropan-1-ol is a useful research compound. Its molecular formula is C20H29NO2Si and its molecular weight is 343.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Utilization in Organic Chemistry
- Enantioenriched Allenylindium Reagents : This compound has been used in the synthesis and utilization of indium (I) iodide for in situ formation of enantioenriched allenylindium reagents, showcasing its role in complex organic syntheses (Johns, Grant, & Marshall, 2003).
- Lipase-catalyzed Resolutions : It plays a role in the enzymatic resolution of chiral 1,3-amino alcohols through acylation processes, highlighting its importance in enantioselective synthesis (Torre, Gotor‐Fernández, & Gotor, 2006).
- Synthesis of Cryptophycin-24 : The compound is a major component in the synthesis of cryptophycin-24, a significant molecule in pharmaceutical chemistry (Eggen et al., 2000).
Chemical Reactions and Molecular Synthesis
- Oxoindole-linked α-alkoxy-β-amino Acid Derivatives : It is involved in the formation of oxoindolyl α-hydroxy-β-amino acid derivatives, contributing to the development of new molecular structures (Ravikumar et al., 2015).
- Solid-phase Synthesis of Oligonucleotide Glycoconjugates : Utilized in the synthesis of oligonucleotide glycoconjugates, demonstrating its utility in complex biochemical syntheses (Katajisto, Heinonen, & Lönnberg, 2004).
- Enantioselective Synthesis of Amino Acids : Plays a crucial role in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives (Arvanitis et al., 1998).
Applications in Polymer Science and Bioengineering
- Amino-functionalized Polymers : Involved in the synthesis of amino-functionalized (meth)acryl polymers, showing its relevance in polymer science (Ritter, Tabatabai, & Herrmann, 2016).
- Anaerobic Production of Biofuels : Its derivatives are key in enabling anaerobic 2-methylpropan-1-ol production, a potential biofuel, in Escherichia coli (Bastian et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
Properties
IUPAC Name |
2-amino-3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO2Si/c1-19(2,3)24(17-11-7-5-8-12-17,18-13-9-6-10-14-18)23-16-20(4,21)15-22/h5-14,22H,15-16,21H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HROKRCQNLXKXHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(CO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.